molecular formula C22H26O4S2 B2882080 1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone CAS No. 882748-85-8

1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone

Cat. No.: B2882080
CAS No.: 882748-85-8
M. Wt: 418.57
InChI Key: VDVOKOYRYFOZRT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone is a useful research compound. Its molecular formula is C22H26O4S2 and its molecular weight is 418.57. The purity is usually 95%.
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Biological Activity

1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The compound is characterized by the following structural formula:

C20H25O4S2\text{C}_{20}\text{H}_{25}\text{O}_4\text{S}_2

This structure features two methoxy groups and sulfur-containing moieties that may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, including Mia PaCa-2 and PANC-1, with IC50 values in the low micromolar range. The mechanism of action appears to involve the inhibition of thioredoxin reductase (TrxR), a key enzyme in cancer cell metabolism .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMia PaCa-25.0TrxR inhibition
Compound BPANC-14.5Apoptosis induction
1-(4-Methoxyphenyl)-3-[(2-{...}HepG2TBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of sulfur atoms in the structure may enhance its interaction with microbial targets, leading to increased efficacy .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Activity

Inflammation is a critical component of many diseases, including cancer. Compounds with similar structures have shown potential in reducing inflammatory markers in cell culture models. For instance, they were found to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Case Studies

A notable study examined the effects of a related compound on human cancer cell lines. The results indicated that treatment led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways. This suggests that the compound not only inhibits proliferation but also triggers programmed cell death mechanisms.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[2-[3-(4-methoxyphenyl)-3-oxopropyl]sulfanylethylsulfanyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4S2/c1-25-19-7-3-17(4-8-19)21(23)11-13-27-15-16-28-14-12-22(24)18-5-9-20(26-2)10-6-18/h3-10H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVOKOYRYFOZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCSCCSCCC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.